molecular formula C11H9NO2 B2356298 1H-Indole-2,3-dione, 7-cyclopropyl- CAS No. 1067188-04-8

1H-Indole-2,3-dione, 7-cyclopropyl-

Cat. No. B2356298
CAS RN: 1067188-04-8
M. Wt: 187.198
InChI Key: KQVWZFKCFGPYNE-UHFFFAOYSA-N
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Description

“1H-Indole-2,3-dione, 7-cyclopropyl-” is a derivative of indole . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives often involves a variety of methods. For instance, a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .


Molecular Structure Analysis

The molecular structure of “1H-Indole-2,3-dione, 7-cyclopropyl-” is likely similar to that of indole derivatives. Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For example, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis of Diverse Heterocyclic Frameworks

Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . The chemistry of indole-based cycloadditions provides access to a wide array of heterocyclic architectures .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Synthesis of Bioactive Substances

Indole-2,3-Diones are excellent reservoirs of bioactive substances. The stability of the indole nucleus has inspired medicinal chemists to introduce many bioactive molecular scaffolds into this nucleus and synthesize new potential medicinal agents .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Interaction with Metal Cations

Several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations have been studied. The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .

Synthesis of Alkaloids

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The construction of indoles as a moiety in selected alkaloids has been highlighted .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1H-Indole-2,3-dione, 7-cyclopropyl-” and other indole derivatives could be the focus of future research in various fields, including medicine and pharmacology.

Mechanism of Action

Target of Action

The primary targets of 7-cyclopropyl-1H-indole-2,3-dione, a derivative of indole, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which play a crucial role in various biological activities .

Mode of Action

The interaction of 7-cyclopropyl-1H-indole-2,3-dione with its targets involves a cation and π interaction . This interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .

Biochemical Pathways

Indole derivatives, including 7-cyclopropyl-1H-indole-2,3-dione, can be produced from tryptophan by tryptophanase in many bacterial species . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Various bacterial strains have obtained the ability to transform and degrade indole .

Result of Action

The molecular and cellular effects of 7-cyclopropyl-1H-indole-2,3-dione’s action are diverse, given the wide range of biological activities of indole derivatives. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 7-cyclopropyl-1H-indole-2,3-dione can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of lithium, sodium, and potassium cations . More research is needed to fully understand how environmental factors influence the action of this compound.

properties

IUPAC Name

7-cyclopropyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-8-3-1-2-7(6-4-5-6)9(8)12-11(10)14/h1-3,6H,4-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVWZFKCFGPYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C(=CC=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2,3-dione, 7-cyclopropyl-

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